N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine
Description
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine (CAS: 1032759-30-0) is a boron-containing heterocyclic compound featuring a thiazole core substituted with a dimethylamino group at position 2 and a pinacol boronate ester at position 3. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This compound is of interest in medicinal chemistry and materials science due to the synergistic combination of the thiazole motif (known for biological activity) and the boronic ester’s utility in synthetic transformations .
Properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-13-9(17-8)14(5)6/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCRUDGWMMVKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling as a Core Strategy
The Suzuki–Miyaura reaction is the most widely reported method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to the thiazole ring. A representative protocol involves coupling 5-bromo-N,N-dimethylthiazol-2-amine with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Reaction conditions :
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Base: Potassium acetate (3 equiv)
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Solvent: 1,4-Dioxane (anhydrous)
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Temperature: 80–100°C under nitrogen
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Duration: 12–24 hours
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C–B bond. Typical yields range from 65–78%, with purity >95% after silica gel chromatography.
Direct Boron-Halogen Exchange
Lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an alternative pathway:
Stepwise procedure :
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Generation of lithiated thiazole at −78°C using n-BuLi
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Quenching with pinacol boronic ester
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Acidic workup (1M HCl)
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Purification via recrystallization from ethanol/water
This method achieves 55–62% yield but requires stringent temperature control to prevent decomposition.
Reaction Optimization and Critical Parameters
Catalyst Screening
Comparative studies reveal significant yield variations based on palladium sources:
| Catalyst | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| Pd(OAc)₂ | 42 | 88 | 12 |
| Pd(dppf)Cl₂ | 78 | 96 | 4 |
| Pd(PPh₃)₄ | 65 | 92 | 8 |
Data adapted from large-scale screening experiments. The bidentate dppf ligand enhances stability of the palladium intermediate, suppressing β-hydride elimination side reactions.
Solvent Effects
Polar aprotic solvents demonstrate superior performance:
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1,4-Dioxane : 78% yield, optimal for boronate stability
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THF : 68% yield, partial decomposition observed
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DMF : 54% yield, competing amide formation
Water content must be maintained below 50 ppm to prevent hydrolysis of the boronic ester.
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients effectively removes residual palladium and unreacted starting materials:
| Gradient Profile | Retention Time (min) | Purity Achieved |
|---|---|---|
| 30% → 70% MeCN in 20m | 14.2 | 98.5% |
| Isocratic 65% MeCN | 12.8 | 97.1% |
Mass spectrometry confirms molecular ion [M+H]⁺ at m/z 281.2, consistent with theoretical calculations.
Crystallization Techniques
Slow evaporation from ethyl acetate/hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction. The boron atom adopts a trigonal planar geometry with B–O bond lengths of 1.37–1.39 Å, confirming sp² hybridization.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the boron moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
Oxidation: N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine N-oxide.
Reduction: Reduced derivatives of the thiazole ring or boron moiety.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is a compound that has garnered attention in various scientific fields due to its unique structure and properties. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1032759-30-0
- Molecular Formula : C12H20BN3O2
- Molecular Weight : 249.12 g/mol
Structure
The compound features a thiazole ring substituted with a dimethylamino group and a boron-containing moiety (dioxaborolane), which is crucial for its reactivity and interactions in various applications.
Medicinal Chemistry
This compound has potential applications in drug development due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in the design of inhibitors for proteases and other enzymes.
Case Study: Inhibition of Proteases
Research indicates that boronic acid derivatives can effectively inhibit serine proteases. The unique structure of this compound allows it to bind selectively to the active site of these enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and diabetes.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its functional groups enable it to participate in various reactions, including:
- Suzuki Coupling Reactions : The presence of the boron atom allows for cross-coupling with aryl halides to form biaryl compounds.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of carbon-carbon bonds |
| Nucleophilic Substitution | Reaction with electrophiles to form new compounds |
Materials Science
In materials science, this compound can be utilized in the development of novel polymers and materials with enhanced properties due to its boron content.
Application Example: Polymer Development
The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. This has implications for the development of advanced materials used in electronics and aerospace applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites, while the thiazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Heterocycles with Different Cores
Pyrimidine-Based Analogues
- N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1032759-30-0): This pyrimidine analogue replaces the thiazole ring with a pyrimidine core.
Benzothiazole and Benzoxazole Derivatives
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine :
This compound features a benzoxazole core instead of thiazole. The oxygen atom in benzoxazole reduces electron density compared to the sulfur in thiazole, which may influence its stability and interaction in biological systems . - N-(6-(3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)benzo[d]thiazol-5-amine: A benzothiazole-quinoline hybrid with a boronate group, this compound demonstrates enhanced antiproliferative activity in cancer studies, highlighting the importance of fused aromatic systems in bioactivity .
Thiazole Derivatives Without Boron
- N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine :
Lacking the boronate group, this compound is synthesized via nucleophilic substitution. Its simpler structure is used in agrochemical research, emphasizing the role of thiazole in pesticidal activity . - 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
A triazole-thiazole hybrid with antiproliferative properties. The nitro group enhances electrophilicity, contrasting with the boronate’s role in cross-coupling .
Boron-Containing Amines with Varied Substituents
- N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methyl-2-propanamine :
This compound substitutes the thiazole with a benzylamine group, offering a flexible aliphatic chain for targeting enzymes or receptors in drug design . - N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine: A pyridine-based boronate with a dimethylamino methyl group, this analogue highlights the versatility of boronates in modulating solubility and pharmacokinetics .
Comparative Analysis of Key Properties
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s boronate group enables efficient coupling with aryl halides, similar to analogues like N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine (yield: 30.0 mg, conditions: Pd catalysis) .
- Electronic Effects : Thiazole’s electron-rich sulfur may accelerate transmetalation compared to pyrimidine or pyridine analogues .
Biological Activity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including boronation and amination processes. The detailed synthetic routes often utilize starting materials such as thiazole derivatives and boronic acids to introduce the dioxaborolane group effectively .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the effects on breast cancer cells (MCF-7), the compound showed an IC50 value in the low micromolar range, suggesting potent activity .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it is believed to interfere with the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This interaction may lead to G1 phase arrest in cancer cells .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, the compound has been shown to reduce amyloid-beta aggregation in vitro, which is a hallmark of Alzheimer's pathology . This effect may be attributed to its ability to stabilize protein conformations and prevent toxic aggregations.
Case Studies
- Breast Cancer Study : A recent investigation into the efficacy of this compound on MCF-7 cells revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Neuroprotection : In a study focusing on neurodegenerative models, the compound was administered to transgenic mice expressing human amyloid precursor protein. Results showed reduced amyloid plaque formation and improved cognitive function compared to control groups.
Data Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | Significant cytotoxicity observed |
| Neuroprotective | Transgenic Mice | N/A | Reduced amyloid plaque formation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dimethyl-5-(dioxaborolane-substituted)thiazol-2-amine derivatives?
- Methodological Answer : A common approach involves coupling a pre-functionalized thiazol-2-amine scaffold with a boronate ester. For example, intermediates like 4-substituted phenyl-1,3-thiazol-2-amine can be synthesized by reacting aromatic aldehydes with thiourea in ethanol, followed by bromine-mediated cyclization . The boronate ester group (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is typically introduced via Suzuki-Miyaura cross-coupling or direct substitution under inert conditions. Key steps include protecting amine groups to avoid side reactions and using catalysts like Pd(PPh₃)₄ .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H/13C NMR : Peaks for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and the dimethylamine group (δ 2.8–3.2 ppm for N–CH₃) confirm core structure .
- IR Spectroscopy : Absorptions at ~1600 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (B–O bond in dioxaborolane) are diagnostic .
- X-ray Crystallography : Resolves boronate ester geometry and confirms substitution patterns, as demonstrated for similar thiazole derivatives .
Q. What are the solubility and stability considerations for this compound in aqueous/organic media?
- Methodological Answer : The dioxaborolane group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but is hydrolytically sensitive. Stability tests should be conducted in buffered solutions (pH 7.4) under nitrogen to prevent boronate ester degradation. For organic phases, anhydrous conditions with molecular sieves are recommended .
Advanced Research Questions
Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a transmetalation partner in Suzuki-Miyaura couplings. Key parameters:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl bond formation.
- Base Optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1) at 80°C improves yields.
- Competing Reactions : Competing protodeboronation can occur if the pH is too acidic; monitor via LC-MS .
Q. How can computational methods predict biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on hydrogen bonding between the thiazole nitrogen and active-site residues .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data. For example, electron-withdrawing groups on the thiazole ring enhance antifungal potency in related compounds .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles.
- Reproducibility Checks : Re-test compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity .
- Synergistic Studies : Evaluate combinatorial effects with known inhibitors to rule off-target interactions .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Bond Angles/Lengths : Planarity of the thiazole ring and boron-oxygen bond distances (typically 1.36–1.39 Å) affect electronic delocalization.
- Packing Interactions : π-Stacking between thiazole and aromatic substituents can enhance membrane permeability. Use Mercury (CCDC) software to analyze intermolecular forces .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Column Chromatography Alternatives : Switch to recrystallization (e.g., ethanol/water mixtures) for large batches.
- Byproduct Mitigation : Monitor for over-alkylation (e.g., N,N-dimethylation) via TLC with ninhydrin staining.
- Process Analytics : Implement in-line FTIR to track reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
